

Methyl 4-fluoro-2-methylbenzoate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: **Methyl 4-fluoro-2-methylbenzoate**

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This document provides a comprehensive technical overview of the solubility and stability of **Methyl 4-fluoro-2-methylbenzoate** (CAS No: 174403-69-1), a key intermediate in organic synthesis. Understanding these properties is critical for optimizing reaction conditions, developing stable formulations, and ensuring appropriate storage and handling.

Physicochemical Properties

Methyl 4-fluoro-2-methylbenzoate is a colorless liquid at room temperature.^[1] A summary of its key physicochemical properties is detailed below.

Property	Value	Source
IUPAC Name	methyl 4-fluoro-2-methylbenzoate	[1]
CAS Number	174403-69-1	[1]
Molecular Formula	C ₉ H ₉ FO ₂	[1]
Molecular Weight	168.17 g/mol	
Physical Form	Colorless Liquid	[1]
Purity	≥98%	[2] [3]
Storage Temperature	Room Temperature	[1]

Solubility Profile

Specific quantitative solubility data for **Methyl 4-fluoro-2-methylbenzoate** is not readily available in the public domain. However, based on its chemical structure—an aromatic ester—and data from structurally similar compounds like methyl benzoate and methyl 4-bromobenzoate, a general solubility profile can be inferred.[\[4\]](#)[\[5\]](#) The compound is expected to be poorly soluble in water and miscible with common organic solvents.[\[5\]](#)

Table 2.1: Predicted Qualitative Solubility

Solvent	Predicted Solubility	Rationale
Water	Poorly Soluble / Insoluble	The hydrophobic aromatic ring and ester group limit aqueous solubility.[4][5][6]
Methanol	Soluble	Polar protic solvent, miscible with esters.[6]
Ethanol	Soluble	Polar protic solvent, miscible with esters.[4][6]
Diethyl Ether	Soluble	Common organic solvent for esters.[4][6]
Organic Solvents	Miscible	Generally miscible with a wide range of organic solvents.[5]

Table 2.2: Quantitative Solubility (Data Not Available)

Quantitative experimental data is required for precise solubility values.

Solvent	Temperature (°C)	Solubility (g/100 mL)
Data Not Available	N/A	N/A

Stability Profile

The stability of **Methyl 4-fluoro-2-methylbenzoate** is dictated by its ester functional group. It is susceptible to degradation under certain conditions, particularly hydrolysis. Forced degradation studies are essential to fully characterize its stability.[7][8]

Table 3.1: Predicted Chemical Stability & Degradation Pathways

Condition	Stability	Predicted Degradation Pathway & Products
Acidic (Hydrolysis)	Susceptible	Acid-catalyzed hydrolysis to yield 4-fluoro-2-methylbenzoic acid and methanol. [9]
Basic (Hydrolysis)	Highly Susceptible	Base-catalyzed hydrolysis (saponification) to form the salt of 4-fluoro-2-methylbenzoic acid and methanol. [5] [10] [11]
Oxidative	Susceptible	Incompatible with oxidizing agents. [6] Degradation pathway is compound-specific.
Thermal	Generally Stable	Expected to be stable at room temperature for storage. [1] High temperatures may cause degradation.
Photolytic	Data Not Available	Photostability testing as per ICH Q1B guidelines would be required to determine sensitivity to UV/visible light. [8] [12]

Experimental Protocols

The following sections detail standardized methodologies for quantitatively determining the solubility and stability of **Methyl 4-fluoro-2-methylbenzoate**.

Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[\[13\]](#)

- Preparation: Prepare a series of vials containing a known volume of the selected solvent (e.g., water, buffered solutions, organic solvents).
- Addition of Solute: Add an excess amount of **Methyl 4-fluoro-2-methylbenzoate** to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary. [13]
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14][15]
- Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]
- Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a suitable syringe filter that does not bind the compound.
- Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a calibration curve.[14][16]
- Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol: Stability Assessment via Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[8][10] The goal is typically to achieve 5-20% degradation.[10][12]

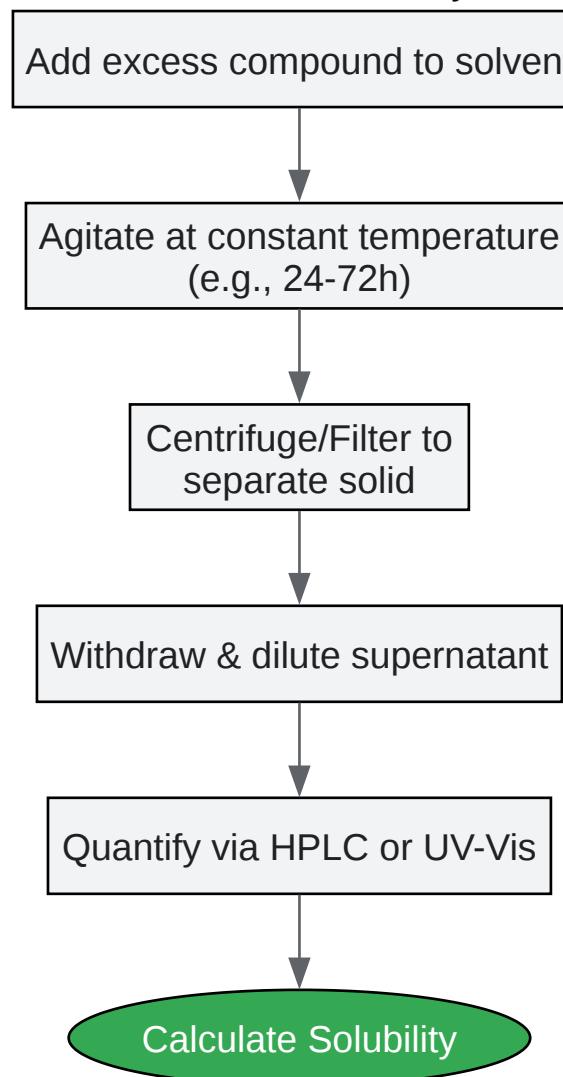
- Sample Preparation: Prepare stock solutions of **Methyl 4-fluoro-2-methylbenzoate** at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]
- Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 80°C) for a defined period. Neutralize the sample after the stress period.[10]

- Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and maintain at room or elevated temperature. Given that esters are labile to bases, conditions may need to be moderated.[10] Neutralize the sample after the stress period.
- Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]
- Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80°C) in the dark to prevent photolytic effects.
- Photolytic Degradation: Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[12] A control sample should be kept in the dark.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.

Visualizations

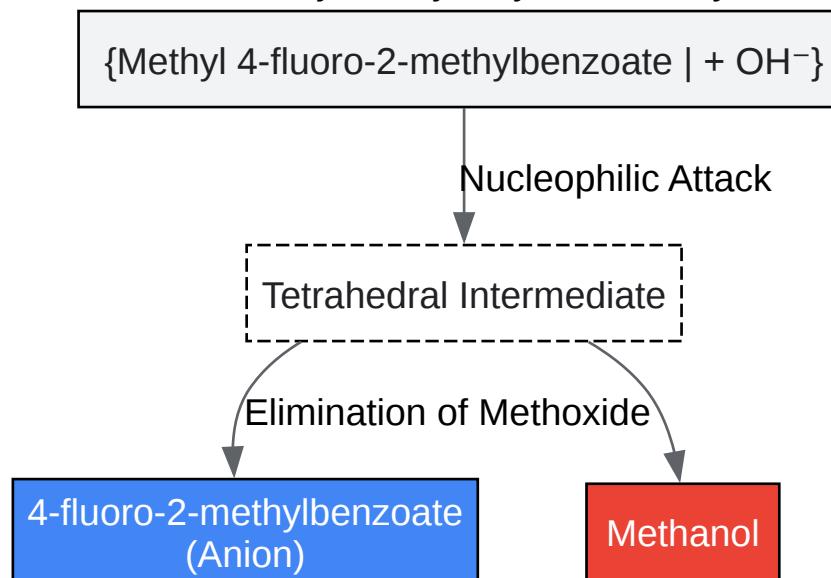
The following diagrams illustrate key workflows and chemical pathways relevant to the analysis of **Methyl 4-fluoro-2-methylbenzoate**.

Workflow for Shake-Flask Solubility Determination

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Caption: A flowchart of the shake-flask method for solubility determination.

Base-Catalyzed Hydrolysis Pathway

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Caption: The mechanism of base-catalyzed hydrolysis (saponification).

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